molecular formula C10H8N2O3S B2612862 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid CAS No. 32991-52-9

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid

Cat. No.: B2612862
CAS No.: 32991-52-9
M. Wt: 236.25
InChI Key: RTJIRQSSLPUVKV-UHFFFAOYSA-N
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Description

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid is a heterocyclic compound featuring a 1,2,4-oxadiazole ring. This compound is notable for its diverse applications in medicinal chemistry, particularly due to its potential biological activities. The presence of the oxadiazole ring, which is a well-known pharmacophore, contributes to its significance in various therapeutic areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are often applied to optimize the synthesis process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the oxadiazole ring.

Scientific Research Applications

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid is unique due to the presence of the sulfanyl group, which can enhance its reactivity and biological activity compared to other oxadiazole derivatives.

Properties

IUPAC Name

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-8(14)6-16-10-11-9(12-15-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJIRQSSLPUVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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